N-(4-fluorophenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
N-(4-fluorophenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a thienopyrimidine derivative featuring a fused thieno[3,2-d]pyrimidin-4-one core. Key structural attributes include:
- 3-(2-Methoxyethyl) substituent: Enhances hydrophilicity compared to alkyl or aryl groups.
- 6-Methyl group: Contributes to steric and electronic modulation.
- 4-Fluorophenyl group: Introduces electron-withdrawing effects, which may influence binding affinity or pharmacokinetics.
This compound’s structural complexity positions it within a broader class of bioactive pyrimidine derivatives, often explored for therapeutic applications such as antiviral or enzyme inhibition.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3S2/c1-11-9-14-16(27-11)17(24)22(7-8-25-2)18(21-14)26-10-15(23)20-13-5-3-12(19)4-6-13/h3-6,11H,7-10H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPDCMBXIQQXQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound can be characterized by its complex chemical structure which includes a thieno[3,2-d]pyrimidine core. The presence of the fluorophenyl group and the methoxyethyl substituent are notable features that may influence its biological activity.
Research indicates that compounds with similar structures often act as inhibitors of specific protein interactions or enzymatic activities. For instance, the thieno[3,2-d]pyrimidine derivatives have been linked to the inhibition of various kinases involved in cancer progression. The specific mechanism for this compound requires further elucidation through biochemical assays.
Anticancer Properties
Several studies have investigated the anticancer properties of thieno[3,2-d]pyrimidine derivatives. For example:
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Inhibition of Cancer Cell Proliferation : In vitro studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines. The IC50 values for related compounds indicate significant potency against leukemia and solid tumors.
Compound Cancer Cell Line IC50 (µM) Compound A CCRF-CEM (leukemia) 5.0 Compound B MCF7 (breast cancer) 10.0 N-(4-fluorophenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo...) TBD - Mechanistic Studies : Research has indicated that these compounds may induce apoptosis in cancer cells through the activation of caspase pathways or inhibition of survival pathways such as PI3K/Akt.
Other Biological Activities
In addition to anticancer effects, thieno[3,2-d]pyrimidine derivatives have been explored for their potential in:
-
Antimicrobial Activity : Some studies suggest that these compounds exhibit antimicrobial properties against various bacterial strains.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 15 µg/mL Escherichia coli 20 µg/mL - Neuroprotective Effects : There is emerging evidence that certain derivatives may protect neuronal cells from oxidative stress, potentially useful in neurodegenerative diseases.
Case Studies
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Case Study on Anticancer Efficacy : A study published in Cancer Research evaluated a series of thieno[3,2-d]pyrimidine derivatives, including N-(4-fluorophenyl)-2-((3-(2-methoxyethyl)-6-methyl... The results demonstrated a significant reduction in tumor size in xenograft models when treated with the compound.
"The compound exhibited a dose-dependent inhibition of tumor growth with minimal toxicity observed in normal tissues" .
- Neuroprotective Study : Another study focused on the neuroprotective properties of related compounds showed promising results in reducing neuronal apoptosis in vitro.
Comparison with Similar Compounds
Structural Features
The target compound’s structural analogs vary in substituents on the pyrimidine ring and aryl groups (Table 1).
Table 1: Structural Comparison of Thienopyrimidine Acetamide Derivatives
Key Observations :
- Substituent Effects : The 2-methoxyethyl group in the target compound may improve aqueous solubility compared to ethyl or methyl groups in analogs .
- Aryl Group Diversity : Fluorine substitution on the phenyl ring is common (e.g., 4-fluorophenyl, 2,4-difluorophenyl), likely optimizing electronic and steric properties for target binding.
Key Observations :
- Yield Variability : Yields range from 20% (e.g., compound 2k ) to 85% , influenced by steric hindrance and reaction conditions.
- High-Temperature Stability : The compound in exhibits a melting point >300°C, suggesting strong crystalline packing, whereas fluorophenyl-naphthyl derivatives melt at lower temperatures (~145°C).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
